N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
Description
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Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O2/c21-15-3-1-12(2-4-15)14-9-16(24-10-14)19(28)25-11-17-26-18(27-29-17)13-5-7-20(22,23)8-6-13/h1-4,9-10,13,24H,5-8,11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDMWYZJHYLYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole moiety : A five-membered heterocyclic ring that contributes to the compound's unique chemical properties.
- Difluorocyclohexyl group : Enhances lipophilicity and may influence biological activity.
- Pyrrole and carboxamide functionalities : These groups are known for their roles in various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound may modulate the activity of enzymes or receptors involved in critical signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways, impacting cell proliferation and survival.
Biological Activities
Preliminary studies suggest that compounds containing oxadiazole moieties exhibit various biological activities, including:
- Antimicrobial activity : Potential effectiveness against a range of pathogens.
- Anti-inflammatory properties : May reduce inflammation by modulating immune responses.
- Anticancer effects : Could inhibit tumor growth through various mechanisms.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
- Anticancer Activity : A study on derivatives of oxadiazole showed significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Research indicated that isonicotinamide derivatives (structurally related) demonstrated neuroprotective effects in models of ischemic stroke by modulating inflammatory responses .
- Enzyme Inhibition Studies : Compounds with similar structures have been reported to inhibit key enzymes such as Factor Xa, which plays a critical role in the coagulation cascade .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and what challenges arise during oxadiazole ring formation and fluorinated cyclohexyl group incorporation?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization to form the 1,2,4-oxadiazole core. For example, a base-mediated coupling (e.g., K₂CO₃ in DMF) can facilitate nucleophilic substitution between a chloromethyl intermediate and the difluorocyclohexyl moiety . Challenges include controlling regioselectivity during oxadiazole formation and ensuring stability of the fluorinated cyclohexyl group under reaction conditions. Purification via column chromatography or recrystallization is critical to isolate the final product .
Q. How can researchers characterize the molecular structure using spectroscopic and crystallographic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for verifying fluorinated and aromatic substituents. For crystallographic validation, single-crystal X-ray diffraction can resolve conformational details of the oxadiazole-pyrrole backbone, as demonstrated in related compounds with fluorophenyl groups . Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like carboxamide .
Q. What in vitro assays are recommended for initial evaluation of biological activity?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs. Cytotoxicity screening (e.g., MTT assay) in cancer cell lines can assess antiproliferative potential. Fluorinated analogs often exhibit enhanced bioavailability, so solubility and metabolic stability assays (e.g., microsomal incubation) are advised .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity, particularly for fluorophenyl and oxadiazole modifications?
- Methodological Answer : Systematically vary substituents on the oxadiazole and pyrrole rings. For example:
- Replace the 4-fluorophenyl group with other halogens (e.g., Cl, Br) to study electronic effects .
- Modify the difluorocyclohexyl group to assess steric impact on target binding .
- Use parallel synthesis to generate analogs, followed by high-throughput screening (HTS) to prioritize leads .
Q. What strategies resolve contradictory binding affinity data across experimental models (e.g., cell-free vs. cellular assays)?
- Methodological Answer : Discrepancies may arise from differences in membrane permeability or off-target interactions. Validate binding using orthogonal methods:
- Surface Plasmon Resonance (SPR) for kinetic analysis in cell-free systems .
- Cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
- Pair with proteomics to identify non-specific binding partners .
Q. How can molecular docking and dynamics simulations predict interactions with biological targets like kinases or GPCRs?
- Methodological Answer :
- Docking : Use software (e.g., AutoDock Vina) to model the compound’s binding pose in ATP-binding pockets, focusing on hydrogen bonds with the oxadiazole nitrogen and hydrophobic interactions with the difluorocyclohexyl group .
- Dynamics : Run 100-ns MD simulations (e.g., GROMACS) to assess conformational stability of the ligand-receptor complex. Pay attention to fluorine’s role in enhancing binding entropy via the "fluorine effect" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
